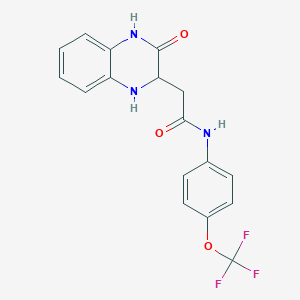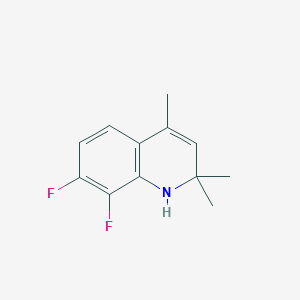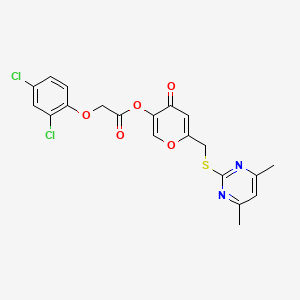
2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound that possesses unique chemical properties due to its complex structure. This compound consists of multiple functional groups, including a sulfamoyl group, a phenoxy group, and two furan rings, making it significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide typically involves multi-step organic reactions. The key steps may include:
Preparation of the sulfamoyl intermediate: : This may be achieved by reacting an appropriate amine with sulfuryl chloride under controlled conditions.
Formation of the furan-containing intermediate: : The furan rings are introduced via cyclization reactions, potentially using furan-2-carbaldehyde and furan-3-carbaldehyde in a multi-step sequence.
Coupling of intermediates: : The final step involves the coupling of the sulfamoyl intermediate with the furan-containing intermediate under appropriate catalytic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes, with emphasis on optimizing reaction conditions to maximize yield and purity. Large-scale production may involve continuous flow reactors, and strict control of reaction temperatures and times to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or peracids to yield oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions may involve the exchange of functional groups, using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halides, nucleophiles under basic or acidic conditions.
Major Products
Oxidized derivatives: : Products where the furan rings or the hydroxyl group have been oxidized.
Reduced derivatives: : Products where the compound has undergone reduction, leading to simpler structures or modified functional groups.
Substitution products: : New compounds with substituted functional groups.
Scientific Research Applications
2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide has significant applications in several fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use as a pharmaceutical ingredient due to its complex structure and bioactivity.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Enzyme inhibition or activation: : The compound could inhibit or activate enzymes by binding to their active sites.
Receptor binding: : Interaction with cellular receptors, potentially altering cellular signaling pathways.
Pathways involved: : Modulation of biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(N-(2-furan-2-yl)-2-hydroxyethyl)sulfamoyl)phenoxyacetamide
2-(4-(N-(2-furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxyacetamide
2-(4-(N-(2-hydroxyethyl)sulfamoyl)phenoxy)acetamide
Uniqueness
Compared to its similar counterparts, 2-(4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is unique due to the presence of both furan-2-yl and furan-3-yl groups, which contribute to its distinct chemical behavior and potential bioactivity. These structural differences may influence its interactions with biological targets and its effectiveness in various applications.
This should give you a comprehensive overview of this compound and its significance
Properties
IUPAC Name |
2-[4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c19-17(21)11-27-14-3-5-15(6-4-14)28(23,24)20-12-18(22,13-7-9-25-10-13)16-2-1-8-26-16/h1-10,20,22H,11-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPMZBYURXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![N-(2-phenoxyethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2968397.png)
![2-{[3-(3-CHLOROPHENYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2968399.png)
![methyl 3-(9-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}nonanamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![N-(4-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2968407.png)
![1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)
